N~1~-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide
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Overview
Description
N~1~-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. The compound features an adamantyl group, a bromine atom, and a difluoromethoxy group attached to a benzamide core, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the adamantyl group. One common method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with benzamide derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzamides.
Oxidation Products: Oxidized derivatives of the benzamide.
Reduction Products: Reduced forms of the benzamide.
Scientific Research Applications
N~1~-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent by acting as a dual modulator of the cannabinoid CB2 receptor and fatty acid amide hydrolase.
Biological Studies: The compound’s ability to interact with specific receptors and enzymes makes it a valuable tool in studying biological pathways and disease mechanisms.
Chemical Research: Its unique structure allows for the investigation of various chemical reactions and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide involves its interaction with molecular targets such as the cannabinoid CB2 receptor and fatty acid amide hydrolase. By binding to these targets, the compound can modulate inflammatory responses and other physiological processes. Molecular docking studies have provided insights into the binding interactions and the structural basis for its activity .
Comparison with Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(Adamantan-1-yl)amides
Comparison: N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide stands out due to its unique combination of the adamantyl group, bromine atom, and difluoromethoxy group. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds like APICA and APINACA primarily focus on cannabinoid receptor interactions without the additional functional groups present in N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide .
Properties
Molecular Formula |
C18H20BrF2NO2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-(1-adamantyl)-5-bromo-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C18H20BrF2NO2/c19-13-1-2-15(24-17(20)21)14(6-13)16(23)22-18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,17H,3-5,7-9H2,(H,22,23) |
InChI Key |
JXPPBJCRAPSWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)Br)OC(F)F |
Origin of Product |
United States |
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